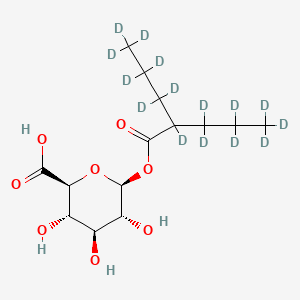

Valproic Acid-d15 Beta-D-Glucuronide

Description

Role of Drug Metabolism Studies in Xenobiotic Biotransformation Research

Xenobiotic biotransformation is the process by which living organisms chemically modify foreign compounds (xenobiotics), such as drugs and toxins. alliedacademies.orgwikipedia.org The primary goal of this metabolic process is to convert lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) compounds, facilitating their excretion from the body, typically via urine or bile. alliedacademies.orgmhmedical.com Without this transformation, lipophilic xenobiotics could accumulate in tissues, leading to potential toxicity. alliedacademies.org

Drug metabolism studies are a cornerstone of xenobiotic biotransformation research and are essential throughout the drug discovery and development process. nih.goveolss.net These studies help determine the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). musechem.com Understanding how a drug is metabolized is crucial for several reasons:

Predicting Efficacy and Duration of Action: The rate and extent of metabolism often dictate the intensity and duration of a drug's effect. mhmedical.com

Assessing Potential for Drug-Drug Interactions: Since a limited number of enzymes are responsible for metabolizing a vast array of xenobiotics, there is a potential for competition between co-administered drugs, which can lead to altered drug concentrations and adverse effects. wikipedia.orgeolss.net

The liver is the principal organ for xenobiotic biotransformation, where a host of enzymes catalyze these reactions in distinct phases. alliedacademies.org Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. wikipedia.orgmhmedical.com Phase II reactions involve the conjugation of these functional groups with endogenous polar molecules, such as glucuronic acid, further increasing water solubility for excretion. wikipedia.orgmhmedical.com

The UDP-Glucuronosyltransferase (UGT) System in Drug Conjugation Pathways

Glucuronidation is a major Phase II drug conjugation reaction and arguably the most important pathway for the elimination of many prescribed drugs, dietary substances, and endogenous compounds. nih.govwikipedia.org This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov The UGT enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.org This conjugation makes the substrate more polar and water-soluble, preparing it for elimination from the body. wikipedia.orgresearchgate.net

The human UGT superfamily is composed of two families, UGT1 and UGT2, which are further divided into subfamilies. researchgate.netdrugbank.com These enzymes are primarily located in the liver but are also expressed in numerous extrahepatic tissues, including the gastrointestinal tract and kidneys. researchgate.netnih.gov UGTs exhibit broad substrate specificity, metabolizing a wide array of compounds that possess acceptor functional groups like hydroxyl, carboxylic acid, amine, and thiol groups. nih.gov

The UGT system is clinically significant due to its role in the metabolism of numerous drugs. nih.gov Factors such as genetic polymorphisms, inhibition, or induction of UGT enzymes by other xenobiotics can significantly alter the rate of glucuronidation, affecting drug clearance and response. drugbank.com For example, valproic acid is known to be a substrate for several UGT isoforms, including UGT1A6, UGT1A9, and UGT2B7. researchgate.net

| UGT Isoform Family | Key Substrates | Primary Tissue Location |

|---|---|---|

| UGT1A | Bilirubin, various drugs (e.g., acetaminophen, propofol) | Liver, Gastrointestinal Tract |

| UGT2B | Steroid hormones, bile acids, various drugs (e.g., morphine, valproic acid) | Liver, Kidney, Intestine |

Principles and Applications of Stable Isotope Labeling in Metabolomics and Drug Discovery

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. metsol.com This method involves replacing one or more atoms in a molecule with their non-radioactive (stable) heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.combiosyn.com Because these isotopes are chemically identical to their lighter counterparts, the labeled molecule behaves almost identically in biological processes. metsol.comresearchgate.net However, the difference in mass allows the labeled molecule and its metabolites to be distinguished from their unlabeled endogenous counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biosyn.comnih.gov

The core principle is that the labeled compound acts as a tracer, allowing researchers to follow its journey through complex metabolic pathways. metsol.comresearchgate.net In drug discovery and metabolomics, stable isotope labeling has numerous applications:

Metabolite Identification and Pathway Elucidation: By administering a labeled drug, researchers can confidently identify its metabolites by looking for the characteristic isotopic pattern in mass spectra. nih.govnih.gov

Pharmacokinetic (PK) Studies: Labeled compounds are crucial in ADME studies to precisely quantify the drug and its metabolites in various biological matrices like plasma and urine. musechem.comresearchgate.net

Quantitative Analysis: A stable isotope-labeled version of an analyte is the ideal internal standard for quantitative mass spectrometry. nih.gov It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. researchgate.net

Metabolic Flux Analysis: This technique helps in understanding the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism. creative-proteomics.com

| Application | Description | Key Advantage |

|---|---|---|

| Metabolite Profiling | Identifying all metabolites of a parent drug. | Unambiguous identification of drug-related material from endogenous background. nih.gov |

| Quantitative Bioanalysis | Using the labeled compound as an internal standard for precise measurement of the unlabeled drug. | Corrects for sample loss and matrix effects, improving accuracy and precision. nih.gov |

| ADME Studies | Tracking the absorption, distribution, metabolism, and excretion of a drug. | Provides a complete picture of a drug's disposition in the body. musechem.com |

Academic Rationale for Research on Valproic Acid Glucuronide Conjugates

Valproic acid (VPA) is a widely used medication for various neurological and psychiatric disorders. nih.govdrugbank.com Its metabolism is complex, involving multiple pathways, but glucuronidation is the predominant route, accounting for the excretion of 20-70% of a VPA dose in the urine as its glucuronide conjugate, valproate acid glucuronide (VPAG). nih.gov VPAG is considered the main metabolite of VPA excreted in urine. nih.gov

The academic interest in VPA glucuronide conjugates stems from several factors:

Major Elimination Pathway: Given that glucuronidation is the primary clearance mechanism for VPA, understanding this pathway is fundamental to its pharmacology. nih.gov Variations in the activity of UGT enzymes responsible for VPA glucuronidation (e.g., UGT1A6, UGT2B7) can lead to significant inter-individual differences in drug levels and response. researchgate.netnih.gov

Potential for Drug Interactions: VPA can inhibit certain UGT isoforms, potentially affecting the metabolism of other co-administered drugs that are substrates for these enzymes. researchgate.net Conversely, other drugs may induce or inhibit the UGTs that metabolize VPA, altering its clearance. researchgate.net

Metabolite Disposition: Research has shown that the disposition of VPAG itself can be complex and dose-dependent. nih.gov At high doses of VPA, the elimination of VPAG can become saturated, leading to its accumulation in plasma. nih.gov

Enterohepatic Recirculation: The glucuronide metabolite (VPAG) can be hydrolyzed back to the parent VPA by β-glucuronidase enzymes in the gut, allowing VPA to be reabsorbed. nih.govnih.gov This process of enterohepatic recirculation can prolong the drug's presence in the body. Investigating the stability and hydrolysis of VPAG is crucial for fully understanding VPA's pharmacokinetic profile. nih.gov

Academic Relevance of Valproic Acid-d15 Beta-D-Glucuronide as a Research Probe and Internal Standard

This compound is a stable isotope-labeled form of the major metabolite of valproic acid. Its academic and research relevance is primarily centered on its use as an analytical tool, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of this compound is as an internal standard for the accurate quantification of the unlabeled, biologically generated Valproic Acid Beta-D-Glucuronide (VPAG) in biological matrices like plasma, urine, or bile. researchgate.net In quantitative LC-MS/MS analysis, an ideal internal standard should behave as similarly as possible to the analyte of interest during sample extraction, chromatography, and ionization. nih.gov A stable isotope-labeled version of the analyte is considered the "gold standard" for this purpose.

By adding a known amount of this compound to a biological sample, researchers can use the ratio of the MS signal of the unlabeled VPAG to the labeled standard to calculate the precise concentration of VPAG. researchgate.net This approach effectively corrects for variability during sample preparation and analysis, including extraction losses and matrix-induced ion suppression, thereby ensuring high accuracy and precision in the measurement of this key metabolite. researchgate.net This is critical for pharmacokinetic studies aiming to understand the formation and elimination kinetics of VPAG, especially when investigating drug interactions or the effects of genetic polymorphisms on VPA metabolism. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O8 |

|---|---|

Molecular Weight |

335.43 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D |

InChI Key |

XXKSYIHWRBBHIC-GTDUSIOASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Valproic Acid D15 Beta D Glucuronide and Analogues in Research

Chemical Synthesis of Acyl Glucuronides for Research Use.

Acyl glucuronides are significant metabolites of many drugs containing carboxylic acid functional groups. acs.org Glucuronidation is a Phase II metabolic process that increases the water solubility of xenobiotics, facilitating their excretion. acs.org The chemical synthesis of acyl glucuronides is essential for obtaining pure standards for analytical and toxicological studies. hyphadiscovery.com

A notable method for the chemical synthesis of 1β-acyl glucuronides involves the selective 1β-acylation of a protected glucuronic acid derivative, such as allyl glucuronate, with the carboxylic acid of interest. acs.orgnih.gov This reaction can be facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.gov Subsequent deprotection under mild conditions yields the desired acyl glucuronide. acs.orgnih.gov This approach has been successfully applied to a range of carboxylic acids, including those found in important drugs. acs.orgnih.gov

Methodological Challenges in Acyl Glucuronide Synthesis.

The synthesis of acyl glucuronides is not without its challenges. A primary difficulty is the inherent instability of the acyl glucuronide linkage, which is susceptible to hydrolysis and intramolecular acyl migration, particularly under non-physiological pH conditions. acs.orgnih.gov This rearrangement can lead to the formation of various positional isomers that are resistant to enzymatic hydrolysis by β-glucuronidase, complicating their analysis and quantification. nih.gov

Another challenge lies in achieving stereoselective glycosylation to obtain the desired β-anomer, as the formation of the α-anomer is also possible. acs.org Purification of the final product can also be complex, often requiring a combination of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to remove starting materials, reagents, and isomeric byproducts. acs.org The potential for contamination with palladium catalysts used in some deprotection steps also needs to be carefully managed. researchgate.net

Enzymatic Synthesis of Glucuronide Metabolites for Research Applications (e.g., using microsomes or recombinant UGTs).

Enzymatic synthesis offers a valuable alternative to chemical synthesis for producing glucuronide metabolites. This approach utilizes the same enzymes responsible for glucuronidation in vivo, primarily UDP-glucuronosyltransferases (UGTs). researchgate.net UGTs catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.gov

For research applications, enzymatic synthesis can be performed using various systems, including:

Liver Microsomes: These are subcellular fractions of the liver that are rich in UGTs and other drug-metabolizing enzymes. nih.govrsc.org Incubating the drug of interest with liver microsomes in the presence of UDPGA can generate the corresponding glucuronide metabolite. rsc.org

Recombinant UGTs: These are individual UGT isoforms produced in cell lines, such as baculovirus-infected insect cells. nih.govnih.gov Using recombinant UGTs allows for the synthesis of specific glucuronide metabolites and helps to identify the particular UGT isoforms responsible for a drug's metabolism. nih.gov

Microbial Biotransformation: Certain microorganisms can be used to produce drug metabolites, including glucuronides. hyphadiscovery.com This method can be scaled up to produce larger quantities of the desired metabolite. hyphadiscovery.com

Enzymatic methods can be particularly useful for synthesizing glucuronides that are difficult to produce chemically, such as those of tertiary alcohols. hyphadiscovery.com

| Enzymatic System | Advantages | Disadvantages |

| Liver Microsomes | Contains a mixture of UGTs, mimicking in vivo metabolism. nih.gov | Can produce a mixture of metabolites, potential for further metabolism of the glucuronide. |

| Recombinant UGTs | Produces a specific glucuronide, allows for UGT isoform phenotyping. nih.gov | May not fully replicate the in vivo environment, potential for different kinetics compared to microsomes. nih.gov |

| Microbial Biotransformation | Scalable for larger quantities, can produce metabolites difficult to synthesize chemically. hyphadiscovery.com | Requires screening of various microbes to find an efficient producer. |

Isolation and Purification Techniques for Synthetic Metabolites in Research.

The isolation and purification of synthetic metabolites are crucial steps to obtain a pure compound for use as a reference standard in analytical and biological studies. britannica.com The choice of purification technique depends on the chemical properties of the metabolite and the impurities present.

Common techniques used for the purification of synthetic metabolites include:

Flash Chromatography: This is a widely used technique for the rapid separation of compounds on a preparative scale. chromatographyonline.comresearchgate.net It is often the first step in the purification of crude reaction mixtures. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used to purify compounds to a high degree of purity. acs.orgplantaanalytica.com Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of the metabolite. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and pre-fractionation of complex mixtures. chromatographyonline.com It can effectively remove salts and other highly polar or non-polar impurities.

Crystallization: If the metabolite is a solid, crystallization can be a highly effective method for achieving high purity.

The purity of the isolated metabolite is typically assessed using analytical techniques such as HPLC-UV, mass spectrometry, and NMR. plantaanalytica.com

Methodologies for Structural Elucidation of Synthetic Glucuronides in Research (e.g., NMR, Mass Spectrometry for confirmation of synthesis).

Following synthesis and purification, the definitive structural confirmation of the synthetic glucuronide is paramount. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used for this purpose. hwb.gov.inhyphadiscovery.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. rfi.ac.uk High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, further confirming its identity. rfi.ac.uk Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions, which can provide structural information about the aglycone and the glucuronic acid moiety. rfi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and stereochemistry of the molecule. nih.govresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different atoms in the molecule and their chemical environment. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and confirm the site of glucuronidation. hyphadiscovery.com NMR is particularly crucial for distinguishing between different isomers of the acyl glucuronide that may have formed during synthesis or through rearrangement. hyphadiscovery.com

Advanced Analytical Techniques for Valproic Acid Glucuronide Metabolites in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of valproic acid and its metabolites in various biological samples. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the accurate measurement of analyte concentrations even at low levels. researchgate.net For valproic acid, which lacks a strong chromophore for UV detection, LC-MS/MS is particularly advantageous. actamedicamarisiensis.ronih.gov

Typically, analyses are performed using a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing additives like acetic acid or ammonium (B1175870) formate (B1220265) to optimize ionization. actamedicamarisiensis.rounipd.it Detection is often carried out using an electrospray ionization (ESI) source in the negative ion mode. actamedicamarisiensis.ronih.gov Due to the simple structure of valproic acid, it often does not produce stable fragment ions, leading to the use of a "pseudo" multiple reaction monitoring (MRM) transition (e.g., m/z 143→143 for the parent compound). researchgate.netunipd.itnih.gov

Method Development and Optimization for Deuterated Glucuronides

The development of LC-MS/MS methods for deuterated glucuronides like Valproic Acid-d15 Beta-D-Glucuronide involves several critical optimization steps. The direct quantification of glucuronide metabolites is often preferred over methods requiring hydrolysis, as it reduces sample preparation time and improves accuracy by avoiding incomplete enzymatic cleavage. scispace.comresearchgate.net

Key aspects of method development include:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interferences from the biological matrix. actamedicamarisiensis.ronih.govresearchgate.net For glucuronides, which are highly hydrophilic, extraction conditions may need to be acidic to ensure the protonation of the glucuronic acid moiety and improve extraction efficiency. scispace.com

Chromatographic Separation: Gradient elution is often necessary to achieve adequate separation of the glucuronide metabolite from the parent drug and other endogenous components. nih.govbohrium.com The choice of the analytical column and mobile phase composition is critical to ensure good peak shape and resolution. nih.govbohrium.com

Mass Spectrometry Conditions: Optimization of MS parameters, including ionization source settings (e.g., ion spray voltage, gas temperatures) and compound-specific parameters (e.g., declustering potential, collision energy), is essential for maximizing signal intensity and sensitivity. nih.gov

A significant challenge in the analysis of glucuronides is their potential instability. Acyl glucuronides, such as the ester glucuronide of valproic acid, can undergo pH-dependent rearrangement to form isomers that are resistant to cleavage by β-glucuronidase. nih.gov Therefore, careful control of sample pH during collection, storage, and analysis is crucial to maintain the integrity of the analyte. nih.gov

Application of this compound as an Internal Standard in Bioanalytical Assays

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. This compound serves this purpose in assays for its non-labeled analog, Valproic Acid Beta-D-Glucuronide. The co-elution of the analyte and its deuterated internal standard ensures that any variations during sample preparation, injection, and ionization are compensated for, leading to highly accurate and precise quantification. nih.gov

Deuterated standards like Valproic Acid-d6 have been successfully used for the determination of the parent drug, demonstrating the kinetic equivalence and utility of such analogs in pharmacokinetic studies. nih.govnih.gov Similarly, this compound is expected to exhibit nearly identical chemical and physical properties to the endogenous metabolite, making it an ideal internal standard. researchgate.net This allows for the correction of matrix effects and other sources of analytical variability, which is a critical requirement for robust bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the metabolic profiling of volatile and semi-volatile compounds. nih.gov For the analysis of valproic acid and its metabolites, which are not inherently volatile, derivatization is typically required to increase their volatility and improve their chromatographic properties. nih.govnih.gov Trimethylsilyl derivatives are commonly prepared for this purpose. nih.gov

GC-MS offers high separation efficiency and sensitivity, making it suitable for the comprehensive analysis of multiple metabolites in a single run. nih.gov In the context of valproic acid research, GC-MS has been used to:

Identify and quantify a wide range of metabolites in plasma and urine. nih.gov

Investigate metabolic changes in response to drug administration. nih.gov

Study the pharmacokinetic properties of deuterated analogs of valproic acid. nih.gov

The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode for quantitative analysis, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the analytes and their internal standards. nih.govnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), including techniques like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This capability is invaluable for the identification and structural elucidation of unknown metabolites. nih.gov

In drug metabolism studies, HRMS allows for:

The determination of the elemental composition of metabolite ions and their fragments. nih.gov

The differentiation of drug metabolites from isobaric endogenous compounds. nih.gov

The use of advanced data mining techniques, such as mass defect filtering, to facilitate the detection of drug-related material in complex matrices. nih.gov

For a compound like this compound, HRMS can be used to confirm its identity by providing a highly accurate mass measurement that corresponds to its theoretical exact mass. This is particularly useful in methodological studies to verify the purity and integrity of the stable isotope-labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Methodological Studies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of molecules. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of individual atoms within a molecule, making it indispensable for confirming the structure of synthesized standards and for identifying metabolites. nih.gov

In the context of this compound, ¹H NMR and ¹³C NMR spectroscopy would be used to:

Confirm the successful synthesis and purity of the deuterated standard.

Verify the position of the deuterium (B1214612) labels.

Characterize the structure of the glucuronide conjugate, including the stereochemistry of the glycosidic bond.

NMR has been used to directly identify and quantify valproic acid glucuronide in urine samples, demonstrating its utility in clinical and research settings without the need for chromatographic separation. nih.gov

Validation Parameters for Bioanalytical Methods in Academic Research

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. ajpsonline.comnih.gov According to regulatory guidelines and best practices in academic research, a bioanalytical method must be validated for several key parameters: ajpsonline.comijpsjournal.com

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com | No significant interference at the retention time of the analyte and internal standard. frontiersin.org |

| Accuracy | The closeness of the determined value to the nominal or known true value. ijpsjournal.com | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). ajpsonline.comijpsjournal.com |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. ijpsjournal.com | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). ajpsonline.comijpsjournal.com |

| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsjournal.com | A correlation coefficient (r²) of ≥0.99 is generally desirable. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ijpsjournal.com | Signal-to-noise ratio of at least 5 or 10; accuracy and precision within ±20%. mdpi.comfrontiersin.org |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with that of a non-extracted standard. ijpsjournal.com | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. austinpublishinggroup.com This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and post-preparative stability. japsonline.comaustinpublishinggroup.com | Analyte concentration should remain within ±15% of the initial concentration. japsonline.com |

Enzymatic Kinetics and Biochemical Characterization of Valproic Acid Glucuronidation in Research Models

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Valproic Acid Glucuronidation

The glucuronidation of valproic acid is a complex process involving multiple UGT isoforms. In vitro studies utilizing human liver microsomes and recombinant human UGTs have successfully identified several key enzymes responsible for the formation of valproic acid glucuronide. The primary isoforms implicated in this metabolic pathway include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. researchgate.netdoi.orgnih.gov Among these, UGT2B7 has been shown to exhibit the highest activity towards valproic acid glucuronidation. bohrium.com UGT1A6 and UGT1A9 are also significant contributors to this process. bohrium.com While some studies initially suggested the involvement of UGT2B15, subsequent research indicated that valproic acid inhibits this isoform but is not a substrate for it. nih.govclinpgx.org Notably, UGT1A1 does not demonstrate any activity towards valproic acid glucuronidation. nih.govnih.gov The isoforms UGT1A8 and UGT1A10 are primarily found in the intestine, suggesting their potential role in the presystemic metabolism of valproic acid. doi.orgnih.gov

Kinetic Studies of UGT-Mediated Valproic Acid Glucuronide Formation

Kinetic studies are instrumental in quantifying the rate and efficiency of valproic acid glucuronidation by different UGT isoforms. These studies provide valuable data on key kinetic parameters that govern the metabolic process.

Determination of Kinetic Parameters (e.g., Km, Vmax, Intrinsic Clearance) in in vitro Systems

In vitro systems, such as human liver microsomes and recombinant UGT enzymes, are commonly used to determine the kinetic parameters of valproic acid glucuronidation. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are fundamental parameters that describe the enzyme kinetics. Studies have shown that the glucuronidation of valproic acid is characterized by relatively high Km values, typically in the millimolar range, indicating a lower affinity of the UGT enzymes for this substrate. researchgate.netnih.gov

The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of an enzyme at low substrate concentrations. UGT2B7 has been reported to have the highest intrinsic clearance for valproic acid glucuronidation compared to other isoforms. doi.orgnih.gov The kinetic parameters can vary between different UGT isoforms and experimental systems.

Below is an interactive data table summarizing the kinetic parameters for valproic acid glucuronidation by various UGT isoforms as reported in the literature.

| UGT Isoform | Km (mM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (μl/min/mg) |

| UGT1A3 | - | - | - |

| UGT1A4 | - | - | - |

| UGT1A6 | 2.3 - 5.2 | - | - |

| UGT1A8 | - | - | - |

| UGT1A9 | 2.3 - 5.2 | - | - |

| UGT1A10 | - | - | - |

| UGT2B7 | 2.3 - 5.2 | - | Highest |

| Pooled HLM | 2.4 | 32.6 | 45.2 - 52.98 |

Investigation of Atypical Enzyme Kinetics (e.g., Sigmoidal or Autoactivation Kinetics) in in vitro and Preclinical in vivo Models

Interestingly, the glucuronidation of valproic acid does not always follow classic Michaelis-Menten kinetics. Several studies have reported atypical kinetic profiles, specifically sigmoidal or autoactivation kinetics, in both in vitro and in vivo models. walshmedicalmedia.comnih.gov This type of kinetics is characterized by a sigmoidal relationship between the reaction velocity and substrate concentration, which can be visualized as a "hooked" Eadie-Hofstee plot. walshmedicalmedia.com

Autoactivation kinetics suggest that the binding of a substrate molecule to the enzyme enhances the binding or catalytic activity for subsequent substrate molecules. This phenomenon has been observed for valproic acid glucuronidation in human hepatocytes and sheep liver microsomes. walshmedicalmedia.comnih.gov In vivo studies in sheep have also demonstrated that the elimination of valproic acid and the formation of its glucuronide follow a pattern consistent with autoactivation kinetics. nih.gov This is a significant finding as it indicates that the clearance of valproic acid can be concentration-dependent, with an increased rate of glucuronidation at higher concentrations. walshmedicalmedia.com The Hill equation is often used to model this type of kinetic behavior. walshmedicalmedia.comnih.gov

Modulation of Valproic Acid Glucuronidation by Enzyme Inhibitors and Inducers in in vitro Systems

The activity of UGT enzymes responsible for valproic acid glucuronidation can be altered by the presence of other compounds that act as inhibitors or inducers.

Valproic acid itself has been shown to be an inhibitor of certain UGT isoforms. For instance, it competitively inhibits UGT2B7-catalyzed zidovudine (B1683550) glucuronidation and uncompetitively inhibits UGT1A9-catalyzed propofol (B549288) glucuronidation. researchgate.netnih.gov Furthermore, valproic acid can significantly inhibit the glucuronidation of steroids and other xenobiotics by UGT2B15, even though it is not a substrate for this enzyme. researchgate.netnih.gov However, no significant inhibition of UGT1A1 or UGT1A6 by valproic acid has been observed. researchgate.netnih.gov

Certain drugs can also inhibit the glucuronidation of valproic acid. For example, carbapenem (B1253116) antibiotics have been reported to increase the glucuronidation of valproic acid, leading to increased clearance. clinpgx.org Conversely, other compounds can inhibit this process. In rat studies, borneol was found to decrease valproic acid conjugation. nih.gov

Enzyme inducers can increase the expression of UGTs, thereby enhancing the rate of valproic acid glucuronidation. Phenobarbital is a known inducer of UGTs and has been shown to enhance the glucuronidation of valproic acid in rats. nih.gov

The table below provides examples of modulators of valproic acid glucuronidation.

| Modulator | Effect | Target UGT(s) |

| Valproic Acid | Inhibition | UGT1A9, UGT2B7, UGT2B15 |

| Borneol | Inhibition | UGTs involved in VPA glucuronidation |

| Phenobarbital | Induction | UGTs involved in VPA glucuronidation |

| Carbapenem Antibiotics | Induction | UGTs involved in VPA glucuronidation |

Substrate Specificity and Promiscuity of UGT Enzymes Relevant to Valproic Acid Glucuronidation

The UGT enzymes involved in valproic acid metabolism demonstrate a degree of substrate promiscuity, meaning they can catalyze the glucuronidation of a variety of compounds in addition to valproic acid. This promiscuity is a key factor in the potential for drug-drug interactions.

For instance, UGT1A6, which metabolizes valproic acid, is also known to glucuronidate simple phenols. UGT1A9 is involved in the metabolism of a wide range of drugs, including propofol. researchgate.net UGT2B7, a major enzyme in valproic acid glucuronidation, also metabolizes zidovudine and a variety of other substrates. researchgate.net

Methodologies for UGT Phenotyping and Reaction Phenotyping Studies in Research

UGT phenotyping, also known as reaction phenotyping, is the process of identifying the specific UGT isoforms responsible for the metabolism of a drug candidate. nih.govnih.gov This is a critical component of preclinical drug development as it helps to predict potential drug-drug interactions and understand interindividual variability in drug metabolism. nih.gov Regulatory agencies often require UGT reaction phenotyping for new chemical entities if glucuronidation represents a significant portion of their total metabolism. nih.gov

Several in vitro approaches are commonly employed for UGT reaction phenotyping:

Recombinant UGT Enzymes: The most direct method involves incubating the drug candidate with a panel of individually expressed human UGT isoforms. nih.govcriver.com The formation of the glucuronide metabolite is then measured to identify which enzymes are capable of catalyzing the reaction. nih.gov

Chemical Inhibition: This approach uses selective chemical inhibitors of specific UGT isoforms in incubations with HLMs. nih.govcriver.com A decrease in the rate of metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular UGT isoform. criver.com

Correlation Analysis: This method involves correlating the rate of drug glucuronidation with the activity of specific UGT isoforms across a panel of individual human liver microsomes with known UGT expression or activity levels. springernature.com

An integrated approach that combines data from recombinant enzymes, chemical inhibition, and correlation analysis is often considered the most robust strategy for accurate UGT reaction phenotyping. springernature.com

Application of Valproic Acid D15 Beta D Glucuronide in Preclinical and Mechanistic Research Models

Investigation of Metabolic Pathways using Stable Isotope Tracers in in vitro Systems (e.g., isolated hepatocytes, microsomes)

The use of stable isotope-labeled compounds like Valproic Acid-d15 Beta-D-Glucuronide is instrumental in elucidating the metabolic pathways of VPA in controlled in vitro environments such as human liver microsomes (HLMs) and isolated hepatocytes. Glucuronidation is a primary route of VPA metabolism, converting the parent drug into its acyl glucuronide, which accounts for 30-70% of an administered dose excreted in urine. nih.gov This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

Pharmacokinetic Profiling of Deuterated Metabolites in in vivo Animal Models (e.g., absorption, distribution, excretion)

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of deuterated VPA analogues provides a powerful technique for studying the metabolic fate and pharmacokinetic profile of VPA and its metabolites in vivo. nih.gov

In studies conducted in rats, the administration of specifically deuterated VPA analogues allowed for the detection of numerous urinary metabolites by gas chromatography-mass spectrometry (GC-MS). nih.gov Researchers found that metabolites resulting from oxidation at certain positions (C-4 and/or C-5) retained the deuterium (B1214612) label, whereas oxidation at other positions (C-2 and/or C-3) led to a partial or complete loss of the label. nih.gov This differential labeling provides deep insights into the specific biochemical reactions the drug undergoes.

Pharmacokinetic studies in mice using constant-rate infusion have shown that VPA metabolite concentrations in plasma can be similar to those observed in humans. nih.gov In these models, brain levels of VPA and its metabolite 2-en-VPA were found to be 3-10% of the corresponding plasma levels, indicating limited penetration across the blood-brain barrier. nih.gov The use of deuterated standards in these studies is critical for accurately quantifying the concentrations of both the parent drug and its various metabolites in different biological matrices, helping to build a comprehensive picture of the drug's disposition in the body.

Elucidation of Drug-Drug Interaction Mechanisms via Glucuronidation Inhibition in in vitro Models

Valproic acid is known to be involved in numerous drug-drug interactions (DDIs), and its impact on the glucuronidation of other drugs is a key area of investigation. In vitro models using expressed human UGT enzymes are pivotal for characterizing these interactions at a mechanistic level.

Research has shown that VPA can inhibit specific UGT isoforms, thereby affecting the metabolism of other drugs that are substrates for these enzymes. For instance, VPA has been shown to inhibit UGT2B7-catalyzed glucuronidation of zidovudine (B1683550) (AZT) in a competitive manner. nih.gov It also inhibits UGT1A9-catalyzed propofol (B549288) glucuronidation through an uncompetitive mechanism. nih.gov Interestingly, VPA can significantly inhibit UGT2B15, an enzyme for which it is not a substrate, indicating that the mechanisms of interaction are not always straightforward competitive inhibition. nih.gov

Another significant interaction involves carbapenem (B1253116) antibiotics, which can decrease plasma levels of VPA. Studies using human liver subcellular fractions have identified a key enzyme, Valproic Acid Glucuronide hydrolase (VPA-G hydrolase), which is involved in this interaction. psu.edu Carbapenems inhibit this enzyme, which is responsible for hydrolyzing VPA-G back to VPA. This inhibition is thought to occur both in the liver and potentially in the gut, affecting enterohepatic recirculation. psu.edu

Below is a table summarizing the observed inhibitory effects of Valproic Acid on various UGT enzymes in vitro.

| UGT Isoform | Probe Substrate | Inhibition Mechanism | Ki (Inhibition Constant) |

| UGT1A9 | Propofol | Uncompetitive | - |

| UGT2B7 | Zidovudine (AZT) | Competitive | 1.6 +/- 0.06 mM |

| UGT2B15 | Steroids/Xenobiotics | Non-competitive (VPA is not a substrate) | - |

| UGT1A1 | - | No significant inhibition | - |

| UGT1A6 | - | No significant inhibition | - |

| Data sourced from in vitro studies with expressed human UGTs. nih.gov |

Role in Understanding Enterohepatic Recirculation Mechanisms of Glucuronides in Preclinical Systems

Enterohepatic recirculation is a significant pharmacokinetic process for VPA, where its glucuronide metabolite (VPA-G) plays a central role. nih.govnih.gov In this process, VPA is metabolized in the liver to VPA-G, which is then excreted into the bile and enters the intestines. nih.gov In the gut, intestinal β-glucuronidase enzymes hydrolyze VPA-G back to the parent VPA, which is then reabsorbed into the bloodstream. This recycling loop can significantly prolong the drug's presence in the body. nih.gov

Preclinical models, particularly in rats, have been fundamental to understanding this mechanism. nih.gov Studies in bile duct-cannulated rats allow researchers to directly sample bile and quantify the amount of VPA-G being excreted, confirming it as a substrate for biliary excretion. psu.edu Furthermore, using animal models with genetic deficiencies, such as Mrp2-deficient rats, has demonstrated the importance of specific transporters. Mrp2 (multidrug resistance-associated protein 2) is a transporter protein responsible for secreting VPA-G into the bile; its deficiency almost completely eliminates this secretion and, consequently, enterohepatic recycling. nih.gov The use of a deuterated tracer allows for precise measurement of the reabsorbed drug, distinguishing it from the initially administered dose and helping to quantify the extent of recirculation.

Stable Isotope-Assisted Metabolomics for Pathway Elucidation and Metabolite Profiling in Research

Stable isotope-assisted metabolomics is a powerful strategy for mapping complex metabolic networks and identifying novel metabolites. nih.govnih.gov By introducing a heavy-isotope labeled compound, such as a deuterated version of VPA, into a biological system, researchers can trace the path of the labeled atoms through various biochemical transformations. nih.gov

This technique is invaluable for VPA research due to the drug's extensive biotransformation into numerous metabolites. ubc.ca When a deuterated VPA analogue is administered in vivo, its metabolites can be readily distinguished from the endogenous metabolome by mass spectrometry. ubc.canih.gov This allows for the confident identification of drug-related products and helps in the elucidation of complex metabolic inter-relationships. nih.gov For example, stable isotope studies in rats helped establish that the metabolite 3-hydroxy-VPA has a dual origin, arising from both beta-oxidation of VPA and direct hydroxylation. nih.gov The precision offered by stable isotope labeling improves the quality of metabolite profiling and provides a clearer understanding of the biotransformation pathways. ubc.canih.gov

Future Perspectives in Valproic Acid Glucuronide Research and Stable Isotope Applications

Emerging Technologies for Enhanced Metabolite Analysis in Academic Research

The identification and quantification of drug metabolites are fundamental to drug research and development. nih.gov Classical methods, primarily based on mass spectrometry (MS) coupled with chromatography, are being augmented and, in some cases, supplanted by more powerful and sensitive technologies. nih.govjocpr.com These advancements are crucial for providing a more complete picture of the metabolic fate of drugs like valproic acid.

Recent years have seen a revolution in metabolite identification, offering unprecedented sensitivity and specificity. jocpr.com High-resolution mass spectrometry (HRMS) has become a cornerstone of metabolomics research due to its high sensitivity and mass resolution. jocpr.com Coupled with techniques like liquid chromatography (LC) and gas chromatography (GC), it allows for the detection and identification of a wide array of metabolites in complex biological samples. nih.govjocpr.com

Beyond traditional approaches, several emerging technologies are making the process of metabolite identification easier and more robust. nih.gov These include:

Hyphenated Techniques: The combination of multiple analytical techniques, such as LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry), provides complementary information for unambiguous structure elucidation. nih.govbenthamscience.com

Ion Mobility Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of an ion, helping to resolve isomeric metabolites that are indistinguishable by mass alone. nih.govbenthamscience.com

Ambient Ionization Mass Spectrometry (AIMS): AIMS techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples in their native state with minimal preparation, accelerating the analytical process. nih.govbenthamscience.com

Mass Spectrometry Imaging (MSI): MSI enables the visualization of the spatial distribution of metabolites within tissues, providing valuable information about drug distribution and metabolism at a cellular level. nih.govbenthamscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and quantitative analysis without the need for chemical derivatization. jocpr.com High-field NMR, in particular, facilitates the identification of low-abundance metabolites. jocpr.com

Metabolomics, the comprehensive analysis of all metabolites in a biological system, is an emerging field that leverages these technologies to provide a holistic view of metabolic pathways. nih.gov This "omics" approach, sometimes referred to as pharmacometabonomics, combines pre-dose metabolite profiling with advanced data analysis to predict individual responses to drugs. nih.govbenthamscience.com

| Technology | Principle | Key Advantage in Metabolite Analysis |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Enables determination of elemental composition, aiding in the identification of unknown metabolites. |

| Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS) | Combines separation (LC) with structural information (NMR) and mass detection (MS). | Provides comprehensive data for unambiguous structure elucidation of complex metabolites. nih.govbenthamscience.com |

| Ion Mobility Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Resolves isomeric and isobaric metabolites that cannot be distinguished by mass alone. nih.govbenthamscience.com |

| Ambient Ionization Mass Spectrometry (AIMS) | Allows for direct ionization of samples in their native environment with minimal preparation. | Enables rapid analysis and high-throughput screening of samples. nih.govbenthamscience.com |

| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules in tissue sections by their mass-to-charge ratios. | Provides spatial context to metabolite distribution within biological tissues. nih.govbenthamscience.com |

Advancements in Deuterium (B1214612) Labeling Strategies for Complex Molecules in Drug Metabolism Research

Stable isotope labeling, particularly with deuterium (²H), is a powerful technique in drug metabolism research. nih.govtandfonline.com The use of deuterium-labeled compounds like Valproic Acid-d15 Beta-D-Glucuronide offers significant advantages in elucidating metabolic pathways and quantifying metabolites. nih.govtandfonline.com

Deuterium labeling involves replacing hydrogen atoms in a molecule with deuterium. musechem.com Because deuterium has a greater mass than hydrogen, the resulting C-D bond has a lower vibrational frequency, leading to a stronger bond. musechem.com This can result in a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, such as metabolism by cytochrome P450 enzymes, is slowed at the site of deuteration. musechem.comacs.org This property can be exploited to enhance the metabolic stability and pharmacokinetic properties of a drug. musechem.comacs.org

Recent advancements in synthetic chemistry have made the introduction of deuterium into complex molecules more efficient and versatile. nih.govresearchgate.net Key strategies include:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen for deuterium on a substrate molecule, often catalyzed by a metal. acs.orgnih.gov Late-stage HIE is particularly valuable as it allows for the labeling of complex molecules without the need for de novo synthesis. acs.org

Reductive Deuteration: This involves the use of deuterium-donating reagents to introduce deuterium into a molecule, for example, by reducing a double bond or a carbonyl group. hwb.gov.in

Microwave-Assisted Labeling: The use of microwave irradiation can accelerate labeling reactions, reducing reaction times and improving yields. hwb.gov.in

Deuterium-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification. musechem.comacs.org Since the deuterated analog has a distinct mass but nearly identical chemical and physical properties to the unlabeled drug, it can be used to accurately correct for variations in sample preparation and instrument response. musechem.comacs.org Studies on the metabolic fate of deuterated analogues of valproic acid have successfully utilized gas chromatography-mass spectrometry (GC-MS) to detect and quantify urinary metabolites, demonstrating the power of this technique in elucidating complex metabolic inter-relationships in vivo. nih.govtandfonline.com

| Application | Principle | Significance in Research |

|---|---|---|

| Metabolic Pathway Elucidation | The deuterium label acts as a tracer, allowing researchers to follow the transformation of a drug into its various metabolites. nih.govtandfonline.com | Helps in identifying sites of metabolism and understanding complex metabolic networks. nih.govtandfonline.com |

| Enhanced Metabolic Stability | The kinetic isotope effect can slow the rate of metabolism at the site of deuteration. musechem.comacs.org | Can be used to design drugs with improved pharmacokinetic profiles. musechem.comacs.org |

| Internal Standards for Quantification | Deuterated compounds have a distinct mass but co-elute with the unlabeled analyte, allowing for accurate quantification by mass spectrometry. musechem.comacs.org | Improves the accuracy and precision of bioanalytical methods. musechem.comacs.org |

Predictive Modeling of Glucuronidation Pathways in Research Settings

Glucuronidation, the conjugation of a drug or its metabolite with glucuronic acid, is a major pathway of drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). annualreviews.orgnih.gov Predicting which drugs will undergo glucuronidation and at what sites is a significant challenge in drug discovery. annualreviews.org In silico, or computational, modeling techniques are emerging as a valuable tool to address this challenge. annualreviews.org

While predictive models for cytochrome P450-mediated metabolism are well-established, predicting UGT-mediated metabolism has proven more difficult. annualreviews.org This is partly due to the limited availability of crystal structures for human UGTs and the broad and often overlapping substrate specificities of the different UGT isoforms. nih.gov

Despite these challenges, significant progress is being made in the development of predictive models for glucuronidation. oup.com These models can be broadly categorized as:

Structure-Based Models: These models use the three-dimensional structure of the UGT enzyme, often generated through homology modeling, to dock potential substrates and predict their binding affinity and orientation. nih.gov Molecular dynamics simulations can further refine these models by providing insights into the conformational flexibility of the enzyme's active site. nih.gov

Ligand-Based Models: When a reliable enzyme structure is not available, ligand-based models can be used. These models, such as quantitative structure-activity relationship (QSAR) and pharmacophore models, are built on a set of known UGT substrates and inhibitors to identify the key molecular features that govern their interaction with the enzyme. nih.gov

Machine Learning Models: More recently, machine learning algorithms, such as support vector machines (SVM), are being applied to develop predictive models for UGT-catalyzed reactions. oup.comnih.gov These models can integrate a wide range of molecular descriptors to learn the complex relationships between a molecule's structure and its likelihood of being a UGT substrate. oup.com Such models have shown good predictive performance in identifying the sites of glucuronidation for diverse sets of molecules. oup.com

These in silico approaches offer a rapid and cost-effective means of screening large numbers of drug candidates for their potential to undergo glucuronidation, helping to prioritize compounds for further experimental investigation. annualreviews.orgnih.gov

| Modeling Approach | Principle | Application in Glucuronidation Research |

|---|---|---|

| Structure-Based Modeling (e.g., Homology Modeling, Molecular Docking) | Utilizes the 3D structure of the UGT enzyme to predict substrate binding and orientation. nih.gov | Provides insights into the specific interactions between a drug and the UGT active site. nih.gov |

| Ligand-Based Modeling (e.g., QSAR, Pharmacophore) | Identifies key molecular features of known UGT substrates to predict the activity of new compounds. nih.gov | Useful when a high-quality enzyme structure is unavailable. nih.gov |

| Machine Learning | Uses algorithms to learn from large datasets of known UGT substrates to predict the glucuronidation potential of new molecules. oup.comnih.gov | Can identify complex patterns and relationships that are not apparent from simpler models. oup.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Valproic Acid-d15 Beta-D-Glucuronide, and how should data be interpreted?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and H-NMR for structural elucidation. For isotopic labeling validation (e.g., deuterium in Valproic Acid-d15), employ MS fragmentation patterns to confirm deuterium incorporation and positional integrity .

- Data Interpretation : Compare retention times (HPLC) and spectral profiles (NMR) against non-deuterated Valproic Acid Beta-D-Glucuronide to identify isotopic shifts and ensure synthesis accuracy .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the glucuronide moiety. Avoid repeated freeze-thaw cycles, which may degrade the compound .

- Handling : Use inert solvents (e.g., acetonitrile) for reconstitution to minimize esterase-mediated breakdown. Pre-test stability under experimental conditions (e.g., pH, temperature) using time-course HPLC analysis .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacokinetic data between Valproic Acid and its deuterated glucuronide metabolites?

- Experimental Design : Conduct cross-species metabolic profiling (e.g., human vs. murine hepatocytes) to assess species-specific glucuronidation rates. Use stable isotope tracing (Valproic Acid-d15) to distinguish endogenous vs. exogenous metabolite pools in mass spectrometry .

- Data Analysis : Apply compartmental pharmacokinetic modeling to account for deuterium isotope effects on metabolic clearance. Validate findings using in vitro UDP-glucuronosyltransferase (UGT) inhibition assays to isolate enzymatic contributions .

Q. How can researchers optimize enzymatic hydrolysis protocols for quantifying this compound in biological matrices?

- Methodology : Use β-glucuronidase from E. coli (e.g., 500 U/mL at pH 6.8, 37°C) for hydrolysis. Validate efficiency via spiked recovery experiments in plasma/urine, comparing pre- and post-hydrolysis levels using LC-MS/MS .

- Pitfalls : Avoid prolonged incubation (>24 hours) to prevent non-specific degradation. Include negative controls (enzyme-free) to confirm hydrolysis specificity .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects of this compound in neuropharmacology studies?

- Analysis : Use two-way repeated measures ANOVA to evaluate time × treatment interactions in behavioral assays (e.g., hyperactivity models). For dose-response curves, apply nonlinear regression (e.g., EC/LC modeling) with Bonferroni correction for multiple comparisons .

- Data Integration : Stratify results by covariates (e.g., age, UGT polymorphism status) to identify subpopulation-specific effects .

Methodological Best Practices

Q. What are key considerations for synthesizing and purifying this compound with high isotopic fidelity?

- Synthesis : Use deuterium-enriched Valproic Acid-d15 (≥98% isotopic purity) as the starting material. Perform glucuronidation via UGT-overexpressing cell lines (e.g., HEK-293T) to ensure regioselectivity .

- Purification : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the glucuronide conjugate. Confirm purity via C-NMR to detect isotopic scrambling .

Q. How can in silico tools predict metabolic interactions between this compound and other xenobiotics?

- Approach : Use molecular docking (e.g., AutoDock Vina) to model interactions with UGT enzymes or serum albumin. Validate predictions with in vitro competitive glucuronidation assays using fluorescent probes (e.g., 4-methylumbelliferyl-β-D-glucuronide) .

- Limitations : Account for deuterium’s kinetic isotope effect, which may alter binding affinities compared to non-deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.